2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(4-PHENYLPIPERAZIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE
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Overview
Description
2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(4-PHENYLPIPERAZIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of azepane, sulfonyl, phenyl, piperazine, oxazole, and carbonitrile groups, making it a versatile molecule for research and industrial purposes.
Preparation Methods
The synthesis of 2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(4-PHENYLPIPERAZIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Formation of Azepane Derivative: The azepane ring is introduced through nucleophilic substitution reactions.
Sulfonylation: The phenyl group is sulfonylated using sulfonyl chlorides under basic conditions.
Piperazine Introduction: The piperazine moiety is incorporated via nucleophilic substitution reactions.
Oxazole Formation: The oxazole ring is synthesized through cyclization reactions involving appropriate precursors.
Carbonitrile Addition:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction environments.
Chemical Reactions Analysis
2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(4-PHENYLPIPERAZIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbonitrile group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Cyclization: Under specific conditions, the compound can undergo intramolecular cyclization to form new ring structures.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(4-PHENYLPIPERAZIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(4-PHENYLPIPERAZIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(4-PHENYLPIPERAZIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE can be compared with similar compounds to highlight its uniqueness:
N-{4-[4-(Azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-4-methoxybenzamide: This compound shares the azepane and sulfonyl groups but differs in the presence of a thiazole ring instead of an oxazole ring.
4-[4-(Azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-amine: Similar in structure but lacks the piperazine and carbonitrile groups.
N-{4-[4-(Azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-(4-bromophenoxy)acetamide: Contains a thiazole ring and a bromophenoxy group, differing from the oxazole and piperazine groups in the target compound.
These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-[4-(azepan-1-ylsulfonyl)phenyl]-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O3S/c27-20-24-26(30-18-16-29(17-19-30)22-8-4-3-5-9-22)34-25(28-24)21-10-12-23(13-11-21)35(32,33)31-14-6-1-2-7-15-31/h3-5,8-13H,1-2,6-7,14-19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVYQJPNFWOWHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)N4CCN(CC4)C5=CC=CC=C5)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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